1-(1-Aminocyclobutyl)prop-2-yn-1-one

Description

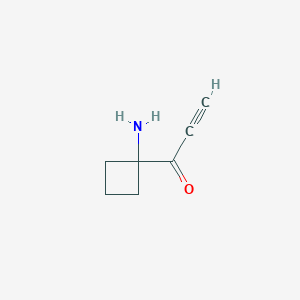

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

1-(1-aminocyclobutyl)prop-2-yn-1-one |

InChI |

InChI=1S/C7H9NO/c1-2-6(9)7(8)4-3-5-7/h1H,3-5,8H2 |

InChI Key |

VGRKWFKZJDZBPF-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)C1(CCC1)N |

Origin of Product |

United States |

Contextualization Within Aminocyclobutyl and Propargyl Ketone Chemistry

The chemical architecture of 1-(1-Aminocyclobutyl)prop-2-yn-1-one is characterized by two principal moieties: an aminocyclobutyl group and a propargyl ketone. Each of these components contributes unique properties and reactivity, making their combination a subject of scientific inquiry.

The aminocyclobutyl scaffold is increasingly recognized in medicinal chemistry for its ability to confer advantageous pharmacological properties. nih.gov The rigid, three-dimensional structure of the cyclobutane (B1203170) ring can enhance metabolic stability and binding efficiency of drug candidates. nih.gov The incorporation of an amino group provides a site for further functionalization and can be crucial for biological activity. Derivatives of 1-aminocyclobutanecarboxylic acid, for example, have been synthesized and incorporated into peptides to create analogs with enhanced biological activities and resistance to enzymatic degradation. nih.gov

On the other hand, propargyl ketones , which contain a ketone conjugated with a terminal alkyne, are highly versatile intermediates in organic synthesis. nih.govmdpi.com The alkyne functionality can participate in a variety of transformations, including nucleophilic additions and cycloaddition reactions. The ketone group itself is a reactive site for numerous chemical modifications. nih.gov The synthesis of propargyl derivatives and their application as synthetic intermediates is an active area of research, with methods developed for their preparation from aldehydes, ketones, and other precursors. nih.govmdpi.com Homopropargyl alcohols, which can be derived from propargyl ketones, are valuable building blocks for a range of synthetic transformations. acs.org

The combination of these two motifs in this compound results in a molecule with multiple reactive centers, offering a rich platform for the synthesis of diverse and complex molecular architectures.

Significance of Multifunctional Building Blocks in Complex Molecule Synthesis

In the pursuit of creating novel and complex molecules, chemists increasingly rely on multifunctional building blocks. boronmolecular.com These are small molecules that possess multiple reactive functional groups, allowing for the efficient and modular construction of larger, more intricate structures. wikipedia.org The use of such building blocks is a cornerstone of modern organic synthesis, including fields like combinatorial chemistry and drug discovery. wikipedia.orgnih.gov

The structure of 1-(1-Aminocyclobutyl)prop-2-yn-1-one exemplifies the utility of a multifunctional building block. It contains:

An amino group , which can act as a nucleophile or be protected and carried through a synthetic sequence.

A ketone , which is an electrophilic center susceptible to attack by nucleophiles.

A terminal alkyne , which can undergo a wide array of reactions, including metal-catalyzed cross-coupling and cycloadditions (e.g., "click chemistry").

A cyclobutyl ring , which provides a rigid scaffold and influences the spatial arrangement of the functional groups.

This combination of functionalities in a single, relatively simple molecule allows for a stepwise and controlled elaboration to generate a diverse library of compounds. Researchers have been developing new sets of molecular building blocks that can be snapped together to form complex 3D molecules, highlighting the importance of this approach in modern chemistry. illinois.eduillinois.edu The strategic selection of building blocks is instrumental in constructing libraries of compounds for various applications, from pharmaceuticals to materials science. boronmolecular.comnih.gov

Overview of Current Academic Research Trajectories for Novel Organic Compounds

Strategic Approaches to the Formation of the 1-Aminocyclobutyl Moiety

The construction of the 1-aminocyclobutyl group presents a significant synthetic challenge due to the inherent ring strain of the cyclobutane core and the need for precise functional group installation.

The formation of the cyclobutane ring is a cornerstone of the synthesis. Among the most powerful methods for this purpose are cycloaddition reactions, particularly [2+2] cycloadditions. These reactions involve the combination of two molecules containing double or triple bonds to form a four-membered ring. nih.gov

[2+2] Cycloaddition Reactions: This class of reactions is a primary tool for synthesizing cyclobutane rings and can be initiated thermally, photochemically, or with transition-metal catalysts. nih.govrsc.orgchemrxiv.org

Photochemical [2+2] Cycloadditions: These reactions are typically initiated by UV light and can be used to form complex cyclobutane structures with high stereocontrol. nih.gov For instance, the photocycloaddition of an alkene with a suitable ketene (B1206846) equivalent can provide a cyclobutanone (B123998) precursor.

Transition-Metal-Catalyzed [2+2] Cycloadditions: Catalysts, often based on iron, can facilitate the [2+2] cycloaddition of alkenes to furnish aminocyclobutanes with a broad range of substituents in excellent yields and diastereoselectivities. phytojournal.comnih.gov

Other Ring-Forming Strategies: Besides cycloadditions, other methods such as ring expansion of cyclopropanes or ring contraction of cyclopentanes can be employed, though they are often less direct for accessing the specific substitution pattern required. nih.gov Ring-expansion approaches, for example, can be synthetically useful for creating substituted cyclobutane systems.

Table 1: Comparison of [2+2] Cycloaddition Methods for Cyclobutane Synthesis

| Method | Initiator/Catalyst | Key Features | Reference(s) |

|---|---|---|---|

| Thermal Cycloaddition | Heat | Often requires high pressure; suitable for fluorinated alkenes. | epfl.ch |

| Photochemical Cycloaddition | UV Light | High stereocontrol; useful for complex molecules. | nih.govchemrxiv.org |

| Metal-Catalyzed Cycloaddition | Iron, Palladium, etc. | Milder conditions; high yields and diastereoselectivity. | phytojournal.comnih.gov |

Once the cyclobutane scaffold is in place, the introduction of the amino group at the C1 position is the next critical step. Several standard and advanced amination techniques can be applied to cyclobutyl precursors.

Nucleophilic Substitution: A straightforward approach involves the displacement of a suitable leaving group on the cyclobutane ring with an amine equivalent. For example, ethyl 1-bromocyclobutanecarboxylate can serve as a starting material. The bromide can be displaced by sodium azide (B81097), followed by reduction of the resulting azide to the primary amine. epfl.ch

Reductive Amination: This powerful one-pot reaction converts a ketone to an amine. Cyclobutanone can be reacted with an amine source, such as ammonia, in the presence of a reducing agent to form the corresponding aminocyclobutane. researchgate.netresearchgate.net Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). researchgate.net

Curtius Rearrangement: The Curtius rearrangement provides a pathway to convert a carboxylic acid into a primary amine with the loss of one carbon atom. nih.gov A cyclobutanecarboxylic acid can be converted to an acyl azide, which then rearranges upon heating to an isocyanate. Subsequent hydrolysis of the isocyanate yields the 1-aminocyclobutane. phytojournal.comnih.govnih.gov This method is known for its tolerance of various functional groups and retention of stereochemistry. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. nih.govorganic-chemistry.org While primarily used for aryl halides, its application can be extended to alkyl halides, including cyclobutyl derivatives, allowing for the coupling of a cyclobutyl halide or triflate with a wide range of amines. organic-chemistry.org

Table 2: Overview of Amination Methods for Cyclobutane Precursors

| Method | Precursor | Key Reagents | Product | Reference(s) |

|---|---|---|---|---|

| Nucleophilic Substitution | 1-Bromocyclobutane derivative | Sodium azide, then reduction (e.g., H2/Pd-C) | 1-Aminocyclobutane derivative | epfl.ch |

| Reductive Amination | Cyclobutanone | Ammonia, reducing agent (e.g., NaBH3CN) | 1-Aminocyclobutane | researchgate.netresearchgate.net |

| Curtius Rearrangement | Cyclobutanecarboxylic acid | Acyl azide formation, heat, then hydrolysis | 1-Aminocyclobutane | phytojournal.comnih.gov |

| Buchwald-Hartwig Amination | 1-Halocyclobutane | Amine, Palladium catalyst, Ligand, Base | 1-Aminocyclobutane derivative | nih.govorganic-chemistry.org |

Construction of the Prop-2-yn-1-one Unit

The prop-2-yn-1-one moiety is an alkynyl ketone, also known as an ynone. Its synthesis typically involves the formation of a carbon-carbon bond between an acyl group and a propargyl group.

The synthesis of the prop-2-yn-1-one unit often begins with a terminal alkyne, such as propyne. A key step is the deprotonation of the terminal alkyne to generate a nucleophilic acetylide. Terminal alkynes have an unusually acidic C-H bond (pKa ≈ 25) and can be deprotonated by a strong base, such as sodium amide (NaNH2), to form a highly reactive acetylide ion. chemrxiv.orgnih.gov This acetylide can then be used in subsequent C-C bond-forming reactions.

Several methods are available for the acylation of terminal alkynes or their corresponding organometallic reagents to form ynones.

Acyl Sonogashira Coupling: This is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an acyl chloride. nih.gov The reaction is often co-catalyzed by a copper salt and proceeds under mild conditions, tolerating a wide range of functional groups. epfl.ch This method has become one of the most common for creating ynone derivatives. nih.gov

Reaction with Organometallic Reagents: Alkynyl organometallic reagents, such as Grignard reagents (propargylmagnesium bromide) or lithium acetylides, are excellent nucleophiles that can react with acyl chlorides to form ynones. nih.gov The reactivity of Grignard reagents can be moderated to prevent over-addition to the newly formed ketone. organic-chemistry.org

Table 3: Common Methods for Ynone Synthesis

| Method | Reagents | Catalyst/Conditions | Key Features | Reference(s) |

|---|---|---|---|---|

| Acyl Sonogashira Coupling | Terminal Alkyne, Acyl Chloride | Pd catalyst, often with Cu(I) co-catalyst, Base | Mild conditions, high functional group tolerance. | nih.govepfl.ch |

| Alkynyl Grignard Reaction | Propargylmagnesium Halide, Acyl Chloride | Anhydrous ether solvent | Utilizes readily available Grignard reagents. | nih.gov |

| Lithium Acetylide Reaction | Lithium Acetylide, Acyl Chloride | Anhydrous ether solvent | Strong nucleophile for efficient acylation. |

Convergent and Divergent Synthesis Pathways for this compound

The final assembly of the target molecule can be approached through either a convergent or a divergent synthetic strategy.

Divergent Synthesis: A divergent strategy begins with a common intermediate that is elaborated in different directions to introduce the required functionalities. nih.govrsc.org One could envision starting with a cyclobutane derivative that possesses functional handles allowing for the sequential or branched introduction of both the amino group and the propynone side chain. For example, a cyclobutanone derivative could undergo reductive amination to install the amino group. The resulting aminocyclobutane could then be functionalized with a propargyl group through N-alkylation or other coupling methods. Alternatively, a cyclobutane precursor with an ester and another functional group could be used. The ester could be converted to the amine via a Curtius rearrangement, while the other functional group is elaborated into the propynone moiety. Divergent synthesis is particularly useful for creating a library of related compounds from a common starting material. rsc.org

Exploration of Protecting Group Strategies in Complex Organic Synthesis

In the synthesis of molecules containing multiple functional groups, such as the primary amine and the ketone in the target structure, protecting groups are essential tools. technologynetworks.com They temporarily block a reactive site, preventing it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org For the synthesis of this compound, the primary amine of the aminocyclobutane precursor is nucleophilic and would readily react with electrophilic reagents needed for subsequent transformations, such as the formation of the ynone.

Common amine protecting groups relevant to this synthetic challenge are summarized below.

| Protecting Group | Full Name | Installation Reagent | Deprotection Conditions |

| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., Trifluoroacetic acid, TFA) |

| Cbz | Carboxybenzyl | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

For a hypothetical synthesis, the amine of a 1-aminocyclobutane carboxylic acid precursor would likely be protected, for instance as its Boc derivative. This protected intermediate could then be converted to an activated carbonyl species (like an acid chloride) to react with a propynyl (B12738560) nucleophile without interference from the amine. organic-chemistry.org

Stereochemical Control and Diastereoselectivity in this compound Synthesis

While the parent compound this compound is achiral, many of its derivatives possess stereocenters on the cyclobutane ring. The synthesis of these chiral analogues requires precise control over stereochemistry. acs.org The construction of substituted cyclobutane rings with high stereoselectivity is a significant challenge in organic synthesis due to the inherent ring strain. acs.org

Several reliable methods exist for the stereocontrolled synthesis of cyclobutane derivatives. researchgate.net One of the most common approaches is the [2+2] cycloaddition reaction. researchgate.net To achieve stereocontrol, chiral auxiliaries can be attached to one of the reacting partners. For example, a chiral auxiliary on a ketene precursor can direct the stereochemical outcome of its cycloaddition with an alkene, leading to a cyclobutanone with high diastereoselectivity. acs.org This cyclobutanone can then be further functionalized.

Another strategy involves the stereospecific ring contraction of a more easily accessible, stereochemically defined five-membered ring, such as a pyrrolidine (B122466). acs.orgthalesnano.com This method can produce highly substituted cyclobutanes with excellent stereocontrol, as the stereochemistry of the starting pyrrolidine is transferred to the cyclobutane product. acs.orgthalesnano.com The mechanism may involve the formation of a 1,4-biradical intermediate that undergoes rapid cyclization to form the four-membered ring. thalesnano.com

The development of these stereoselective methods allows for access to specific diastereomers of substituted aminocyclobutane precursors, which are crucial for building a diverse range of chiral molecules related to the target compound. acs.org

Modern Innovations in Organic Synthesis Applied to Propynyl Ketone Systems

Recent advances in synthetic methodology have provided powerful new tools for the construction of propynyl ketone (ynone) systems. These innovations focus on increasing efficiency, selectivity, and safety through the use of catalysis and advanced reactor technologies.

Catalytic Methods for Alkyne and Amine Functionalization

The formation of the ynone moiety is a key step in the synthesis of the target compound. Transition-metal catalysis offers the most efficient routes for this transformation. nih.gov One of the premier methods for synthesizing ynones is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an organohalide (or activated carboxylic acid derivative) catalyzed by palladium and copper complexes. thalesnano.com This reaction allows for the direct connection of the propargyl group to an activated form of the 1-(1-aminocyclobutyl)carbonyl fragment.

Alternatively, ynones can be synthesized through the hydration of a diyne or the oxidation of a propargyl alcohol. libretexts.orgmdpi.com The hydration of alkynes to form ketones is often catalyzed by gold or mercury salts. libretexts.orgnih.gov For terminal alkynes, this reaction typically follows Markovnikov's rule to produce a methyl ketone. libretexts.org Catalytic systems based on gold, silver, or ruthenium have been developed to achieve this transformation under mild conditions. nih.govcinz.nz

The table below outlines some catalytic approaches for the synthesis of ketones from alkynes.

| Reaction Type | Catalyst System | Substrates | Product |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Amine Base | Terminal Alkyne + Acid Chloride | Ynone |

| Alkyne Hydration | AuCl / AgSbF₆ | Terminal Alkyne | Methyl Ketone |

| Alkyne Hydration | HgSO₄, H₂SO₄, H₂O | Terminal Alkyne | Methyl Ketone |

| Oxidation | MnO₂ or other oxidants | Propargyl Alcohol | Ynone |

Flow Chemistry and Automated Synthesis Approaches for Compound Generation

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for modern organic synthesis. This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, precise control over reaction parameters, and ease of scalability. nih.gov

The synthesis of ynones is particularly well-suited to flow chemistry. For instance, the generation of highly reactive lithium acetylides from terminal alkynes and n-butyllithium can be performed safely in a flow reactor, with the intermediate being immediately consumed in a subsequent reaction with an acid chloride to form the ynone. researchgate.net This avoids the accumulation of hazardous intermediates, a common issue in batch synthesis. researchgate.net

Furthermore, catalytic reactions like the Sonogashira coupling have been successfully adapted to continuous-flow systems. acs.orgcinz.nz Using packed-bed reactors containing immobilized palladium and/or copper catalysts allows for efficient product formation, easy separation of the product from the catalyst, and the potential for catalyst recycling. acs.orgthalesnano.com This approach can significantly reduce the amount of precious metal catalyst required and minimize product contamination. cinz.nz The ability to rapidly screen different catalysts and reaction conditions "on the fly" makes flow systems ideal for optimizing complex reactions. thalesnano.com The application of flow technology makes the synthesis of propynyl ketone systems safer, more efficient, and more scalable. researchgate.netnih.gov

Reactivity of the Prop-2-yn-1-one Moiety

The prop-2-yn-1-one fragment is characterized by the presence of an electron-withdrawing carbonyl group in conjugation with a terminal alkyne. This electronic arrangement activates both the alkyne and the carbonyl carbon for a range of chemical transformations.

Nucleophilic Additions to the Activated Alkyne and Carbonyl Centers

The prop-2-yn-1-one system is a classic Michael acceptor. organic-chemistry.org The electron-withdrawing nature of the carbonyl group renders the β-carbon of the alkyne electrophilic and susceptible to attack by nucleophiles in a conjugate or 1,4-addition. acs.orgnih.govlibretexts.orgmasterorganicchemistry.com This type of reaction is highly valuable for the formation of carbon-heteroatom and carbon-carbon bonds. A variety of soft nucleophiles, such as thiols, amines, and enolates, can participate in these additions. nih.govmasterorganicchemistry.com The reaction typically proceeds via nucleophilic attack at the terminal alkyne, followed by protonation, to yield a more saturated carbonyl compound. libretexts.org

Alkynes that are in conjugation with carbonyl groups, such as in propiolamides, are known to react with nucleophiles to furnish 1,4-addition products. nih.gov The efficiency and outcome of these reactions can be highly dependent on the specific reaction conditions. nih.gov While hard nucleophiles like organolithium or Grignard reagents might favor a 1,2-addition to the carbonyl carbon, softer nucleophiles predominantly lead to the conjugate addition product. nih.gov

| Nucleophile Type | Product Type | Reaction Conditions |

|---|---|---|

| Secondary Amines | 3-Aminocarbonyls | Typically proceeds without a catalyst. wikipedia.org |

| Thiols | β-Thioalkenes | Often base-catalyzed. acs.org |

| Enolates (Michael Reaction) | δ-Dicarbonyl compounds | Base-catalyzed. organic-chemistry.org |

| Organocuprates (Gilman Reagents) | β-Substituted carbonyls | Stoichiometric use of the reagent. wikipedia.org |

Cycloaddition Reactions Involving the Terminal Alkyne (e.g., [3+2] cycloadditions)

The terminal alkyne of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, most notably the Huisgen [3+2] cycloaddition. wikipedia.orgorganic-chemistry.org This reaction, which involves a 1,3-dipole such as an azide, nitrile oxide, or carbonyl ylide, leads to the formation of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgresearchgate.net The archetypal example is the reaction with an organic azide to form a 1,2,3-triazole ring system. researchgate.netwikipedia.org

The thermal Huisgen cycloaddition often requires elevated temperatures and can lead to a mixture of regioisomers. wikipedia.org However, the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a significant improvement. wikipedia.org The CuAAC is highly regioselective, affording exclusively the 1,4-disubstituted triazole isomer under mild reaction conditions. wikipedia.orgnih.gov Ruthenium catalysts can also be employed to favor the formation of the 1,5-disubstituted regioisomer. researchgate.net

| Reaction Type | Catalyst | Key Outcome | Typical Conditions |

|---|---|---|---|

| Thermal Huisgen Cycloaddition | None | Mixture of 1,4- and 1,5-regioisomers. wikipedia.org | Elevated temperatures (e.g., 98 °C). wikipedia.org |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) source (e.g., CuSO₄/sodium ascorbate) | Exclusively 1,4-regioisomer. wikipedia.orgnih.gov | Room temperature, often in aqueous or alcoholic solvents. nih.gov |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium complex | Predominantly 1,5-regioisomer. researchgate.net | Varies with catalyst. |

Metal-Catalyzed Transformations (e.g., C-C coupling, cyclization)

The terminal alkyne functionality is a versatile handle for a variety of metal-catalyzed transformations, enabling the formation of new carbon-carbon bonds and the construction of complex cyclic structures.

One of the most prominent reactions is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, and it proceeds under mild conditions. wikipedia.orgrsc.orgorganic-chemistry.orglibretexts.org Copper-free Sonogashira protocols have also been developed. rsc.org This reaction is a powerful tool for the synthesis of disubstituted alkynes. researchgate.net

Gold catalysts are particularly effective in activating the alkyne of propargyl amide-type structures for intramolecular cyclization reactions. rsc.orgacs.orgbeilstein-journals.org Gold(I) complexes can catalyze the cyclization of amide-alkynes to produce functionalized γ-lactams through an oxidative pathway. rsc.org These transformations often proceed through the formation of highly electrophilic α-oxo gold carbene intermediates. acs.org The reaction pathways, such as endo- or exo-dig cyclizations, can be influenced by the substrate and reaction conditions. acs.orgnih.govrsc.org

Reactivity of the 1-Aminocyclobutyl Group

The 1-aminocyclobutyl portion of the molecule contributes its own distinct reactivity, stemming from the nucleophilic primary amine and the inherent strain of the four-membered ring.

Amine Reactivity in Conjugate Additions and Condensations

The primary amine group is a potent nucleophile and can participate in various reactions. As a nucleophile, it can engage in conjugate addition reactions with α,β-unsaturated carbonyl compounds, a process also known as aza-Michael addition. wikipedia.org This reaction leads to the formation of β-amino carbonyl compounds. nih.govacs.org

Furthermore, the amine can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines. A condensation reaction is a process where two molecules combine to form a single, larger molecule, with the concurrent loss of a small molecule, typically water. libretexts.orglibretexts.org The amine can also react with carboxylic acid derivatives, like acyl chlorides or esters, to form amides. nih.gov These reactions are fundamental in building more complex molecular architectures.

Cyclobutane Ring Reactivity and Potential Rearrangement Pathways

The cyclobutane ring possesses significant ring strain, estimated to be around 26.3 kcal/mol. nih.govmasterorganicchemistry.com This strain arises from both angle strain, with C-C-C bond angles of approximately 88° instead of the ideal 109.5°, and torsional strain from the eclipsing of hydrogen atoms. nih.govmasterorganicchemistry.comlibretexts.orglibretexts.org To alleviate some of the torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. libretexts.orgresearchgate.net This inherent strain can serve as a driving force for ring-opening or rearrangement reactions under certain conditions. masterorganicchemistry.com

Intermolecular and Intramolecular Reaction Pathways of this compound

The reactivity of ynamides, including presumably this compound, can be broadly categorized into intermolecular and intramolecular pathways. These reactions are often initiated by the activation of the ynamide, typically through protonation or coordination to a metal catalyst, which generates a highly reactive keteniminium ion intermediate. This intermediate is a key species that dictates the subsequent reaction course. nih.gov

Intermolecular Reactions:

Cycloaddition Reactions: Ynamides are excellent partners in various cycloaddition reactions, providing access to a wide array of heterocyclic and carbocyclic structures. nih.gov These reactions leverage the electron-rich nature of the ynamide triple bond.

[3+2] Cycloadditions: this compound is expected to react with 1,3-dipoles to furnish five-membered heterocyclic rings. For instance, reaction with azides would lead to the formation of triazoles, while reaction with nitrones could yield isoxazolines. The regioselectivity of these cycloadditions is influenced by both electronic and steric factors.

[4+2] Cycloadditions (Diels-Alder Reactions): As a dienophile, this compound can participate in Diels-Alder reactions with dienes to construct six-membered rings. The high reactivity of the ynamide triple bond can lead to the formation of highly functionalized products.

[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions with alkenes would be expected to produce cyclobutene (B1205218) derivatives, which can be valuable building blocks in organic synthesis.

Nucleophilic Additions: The electrophilic nature of the carbon atoms of the keteniminium intermediate makes them susceptible to attack by various nucleophiles. This can include the addition of alcohols, amines, and thiols, leading to the formation of a variety of functionalized acyclic products.

A representative example of a cycloaddition reaction involving an ynamide is the synthesis of 5-aminoimidazoles from ynamides and oxadiazolones, which proceeds via a [3+2] cycloaddition pathway. rsc.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Ynamide | Oxadiazolone | 5-Aminoimidazole | [3+2] Cycloaddition |

| Ynamide | Alkene | Cyclobutene derivative | [2+2] Cycloaddition |

| Ynamide | Diene | Dihydroisoquinoline | [4+2] Cycloaddition |

Intramolecular Reactions:

The presence of the aminocyclobutyl group in this compound opens up possibilities for intramolecular reactions, where the cyclobutyl ring or the amine functionality can participate in the transformation.

Intramolecular Cyclizations: Depending on the reaction conditions, the nitrogen atom or the cyclobutyl ring could act as an internal nucleophile, attacking the activated ynamide moiety. This could lead to the formation of novel bicyclic or spirocyclic nitrogen-containing heterocycles. Radical cyclizations of ynamides have also been reported to be an efficient method for the construction of nitrogen heterocycles. scite.ai

Rearrangement Reactions: Ynamides are known to undergo various rearrangement reactions. For instance, a tandem aza-Claisen rearrangement–carbocyclization sequence has been reported for N-allyl ynamides, leading to the formation of cyclopentenimines. nih.gov While this compound does not possess an allyl group, the potential for other types of rearrangements, possibly involving the cyclobutyl ring, cannot be ruled out under specific catalytic conditions.

An illustrative intramolecular transformation is the radical cascade reaction of ynamides, which proceeds through a 5-exo-dig cyclization. nih.gov

| Reactant | Reaction Type | Product |

| N-iodopropyl Ynamide | Radical Cyclization | 2-Arylidene-pyrrolidine |

Reaction Kinetics and Thermodynamic Analyses of Key Chemical Transformations

Detailed kinetic and thermodynamic data for the reactions of this compound are not available in the current scientific literature. However, general principles derived from studies of other ynamides can provide a qualitative understanding of the factors governing its reactivity.

Reaction Kinetics:

The rates of ynamide reactions are highly dependent on several factors:

Nature of the Catalyst: In catalyzed reactions, the choice of the metal catalyst (e.g., gold, palladium, copper) and its ligand sphere significantly influences the reaction rate. The catalyst's role is to lower the activation energy for the formation of the key keteniminium intermediate.

Electronic Properties of Substituents: The electron-donating or -withdrawing nature of the substituents on the nitrogen atom and at the terminal position of the alkyne can affect the nucleophilicity of the ynamide and the stability of the intermediates, thereby influencing the reaction kinetics. The aminocyclobutyl group is an alkyl substituent and is generally considered to be electron-donating.

Reaction Conditions: Temperature, solvent, and the concentration of reactants and catalysts are crucial parameters that control the reaction rates.

Thermodynamic Analyses:

The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). In the context of ynamide reactions:

Product Stability: The formation of thermodynamically stable products, such as aromatic heterocycles or compounds with favorable ring strain, will drive the reaction forward.

Reaction Intermediates: The relative energies of intermediates and transition states determine the preferred reaction pathway. Computational studies on ynamide reactions have been instrumental in elucidating these energy landscapes. For example, density functional theory (DFT) calculations have been used to rationalize the regioselectivity observed in cycloaddition reactions by comparing the activation barriers of different possible pathways.

The table below summarizes the general influence of various factors on the reactivity of ynamides, which can be extrapolated to this compound.

| Factor | Influence on Kinetics | Influence on Thermodynamics |

| Catalyst | Significantly increases reaction rate by lowering activation energy. | Can influence product distribution by favoring pathways leading to more stable products. |

| Substituents | Electron-donating groups may increase the rate of electrophilic attack on the alkyne. | Can affect the stability of both reactants and products, influencing the overall ΔG. |

| Solvent | Polarity and coordinating ability can affect the stability of charged intermediates and transition states. | Can influence the position of equilibrium in reversible reactions. |

| Temperature | Higher temperatures generally increase reaction rates. | Can affect the product distribution in reactions with competing pathways having different activation energies. |

Theoretical and Computational Chemistry Studies on 1 1 Aminocyclobutyl Prop 2 Yn 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(1-Aminocyclobutyl)prop-2-yn-1-one, these studies would provide critical insights into its stability, reactivity, and potential chemical behavior.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would be instrumental in elucidating potential reaction mechanisms. By mapping the potential energy surface, researchers could identify transition states and intermediates for various reactions, such as nucleophilic additions to the carbonyl group or reactions involving the terminal alkyne. This would allow for the prediction of the most likely reaction pathways and the energies required to overcome activation barriers.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO interactions) and Electrostatic Potentials

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. An analysis of the HOMO and LUMO of this compound would reveal the regions of the molecule most likely to act as an electron donor (nucleophile) and an electron acceptor (electrophile), respectively. The energy gap between the HOMO and LUMO would also provide an indication of the molecule's kinetic stability. Furthermore, mapping the electrostatic potential onto the electron density surface would visually identify the electron-rich and electron-poor regions of the molecule, offering further clues about its interactive properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide information on a static molecule, molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time. These simulations would reveal the preferred three-dimensional arrangements (conformations) of the molecule and the energy barriers between them. Understanding the conformational landscape is crucial as it can significantly influence the molecule's biological activity and physical properties. MD simulations can also be used to study how the molecule interacts with other molecules, including solvents or biological macromolecules, by analyzing intermolecular forces such as hydrogen bonding and van der Waals interactions.

Predictive Modeling of Synthetic Outcomes and Regioselectivity

Computational chemistry offers tools to predict the outcomes of chemical reactions. For this compound, theoretical models could be developed to forecast the regioselectivity of reactions. For example, in addition reactions to the alkyne or carbonyl group, these models could predict which atom is more likely to be attacked by a reagent. This predictive capability is highly valuable in synthetic chemistry for designing efficient reaction pathways and minimizing the formation of unwanted byproducts.

Computational Design Principles for Novel Analogues of this compound

By understanding the structure-property relationships of this compound through the computational studies described above, it becomes possible to rationally design novel analogues with desired properties. Computational tools can be used to systematically modify the structure of the parent molecule and predict how these changes would affect its reactivity, stability, and potential biological activity. This in silico design process can significantly accelerate the discovery and development of new chemical entities for various applications.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 1 Aminocyclobutyl Prop 2 Yn 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the molecular structure of 1-(1-Aminocyclobutyl)prop-2-yn-1-one.

¹H NMR: This technique would identify the number of distinct proton environments, their chemical shifts (ppm), integration (proton count), and multiplicity (splitting pattern). For the target molecule, one would expect to see signals corresponding to the aminocyclobutyl ring protons, the amine (-NH₂) protons, and the acetylenic proton (-C≡CH). The cyclobutyl protons would likely appear as complex multiplets in the aliphatic region. The acetylenic proton would be a singlet in a characteristic downfield region.

¹³C NMR: This experiment would reveal the number of unique carbon atoms. Key signals would include those for the carbonyl carbon (C=O), the two acetylenic carbons (-C≡C-), the quaternary carbon of the cyclobutyl ring attached to the amine and carbonyl groups, and the other methylene (B1212753) carbons of the cyclobutyl ring.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to assign the complex signals of the cyclobutyl ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations, confirming the connectivity between the cyclobutyl ring, the carbonyl group, and the propargyl moiety.

Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is illustrative and not based on experimental data.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~170-180 |

| C(NH₂) | - | ~50-60 |

| Cyclobutyl CH₂ | ~1.8-2.5 (m) | ~15-35 |

| NH₂ | ~1.5-3.0 (br s) | - |

| C≡C | - | ~70-90 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy would be used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Key Expected Vibrational Modes:

N-H stretch: A medium to weak band (or two bands for a primary amine) around 3300-3500 cm⁻¹.

C≡C-H stretch: A sharp, strong band around 3300 cm⁻¹.

C≡C stretch: A weak to medium band around 2100-2140 cm⁻¹.

C=O stretch: A strong, sharp band around 1680-1700 cm⁻¹ for the ketone.

C-H stretches (aliphatic): Bands just below 3000 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS would provide an extremely accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) would be used to fragment the molecule and analyze the resulting pieces to confirm its structure. The fragmentation would likely involve cleavage of the cyclobutyl ring and loss of small neutral molecules like CO or acetylene.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous proof of its three-dimensional structure. This technique would determine precise bond lengths, bond angles, and the conformation of the cyclobutyl ring in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group and the carbonyl oxygen.

Advanced Chromatographic Techniques for Purity Assessment and Separation Science (e.g., HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of the synthesized compound and for separating it from any byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC, likely using a reversed-phase column (e.g., C18) with a mobile phase of water and acetonitrile (B52724) or methanol, would be the primary method to determine the purity of the compound. A UV detector would be suitable due to the presence of the carbonyl chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS could also be used for purity assessment. The mass spectrometer detector would provide mass information for the main peak and any impurities.

Advanced Synthetic Applications and Chemical Transformations Derived from 1 1 Aminocyclobutyl Prop 2 Yn 1 One

Role as a Precursor in Diverse Heterocyclic Compound Synthesis

There is currently no available scientific literature detailing the use of 1-(1-Aminocyclobutyl)prop-2-yn-1-one in the synthesis of heterocyclic compounds. The subsections below are based on general principles of organic chemistry, outlining hypothetical reaction pathways.

Annulation Reactions Utilizing the Alkyne and Ketone Functionalities

No specific examples of annulation reactions involving this compound are documented. Annulation reactions are crucial ring-forming strategies in organic synthesis. Theoretically, the propynone moiety could participate in reactions like the Robinson annulation, which typically involves a Michael addition followed by an aldol (B89426) condensation to form a six-membered ring. However, no studies have been published to confirm this reactivity for this specific substrate.

Construction of Fused-Ring Systems

Similarly, there is no information available on the application of this compound in the construction of fused-ring systems. Fused-ring systems are common motifs in pharmaceuticals and natural products. The inherent functionalities of the molecule could hypothetically be exploited for intramolecular cyclizations to generate such systems, but this has not been demonstrated in the available literature.

Utility in the Synthesis of Complex Organic Scaffolds and Chemical Biology Probes

While the structural motifs of this compound suggest potential for these applications, no specific instances have been reported.

Incorporation into Polyfunctional Molecular Architectures for Interdisciplinary Research

No research has been published on the incorporation of this compound into larger, polyfunctional molecules for interdisciplinary studies. Its distinct functional groups could, in theory, allow for orthogonal chemical modifications, making it a candidate for creating complex molecular architectures.

Development of Chemical Tools for Target Identification and Validation in Chemical Biology

The terminal alkyne group in this compound makes it a hypothetical candidate for use in chemical biology as a probe. Terminal alkynes are often used as "handles" for "click chemistry," a set of biocompatible reactions used to attach reporter molecules (like fluorescent dyes or biotin) to the probe after it has interacted with its biological target. This would be valuable for activity-based protein profiling and target identification. However, there is no evidence in the literature of this compound being developed or used for such purposes.

Future Research Directions and Emerging Opportunities in 1 1 Aminocyclobutyl Prop 2 Yn 1 One Chemistry

Exploration of Asymmetric Synthesis and Chiral Induction Strategies

Our search did not yield any studies focused on the asymmetric synthesis or application of chiral induction strategies specifically for producing enantiomerically pure forms of 1-(1-Aminocyclobutyl)prop-2-yn-1-one. General methods for the asymmetric synthesis of related structures, such as α-amino acids and other chiral amines, exist but have not been specifically applied to or discussed in the context of this compound. rsc.orgnih.govnih.gov

Development of Sustainable and Green Chemistry Approaches for its Synthesis

There is no available literature detailing the development or application of sustainable or green chemistry principles for the synthesis of this compound. While green chemistry is a broad field with many established techniques, such as the use of catalytic reagents and minimizing waste, specific methodologies for this compound have not been reported. wordpress.commdpi.commdpi.comjcchems.com

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

The application of machine learning and artificial intelligence in chemical synthesis is a rapidly advancing field. nih.govmdpi.com However, we found no evidence of these technologies being used for the discovery of novel reactions or the optimization of synthesis conditions specifically for this compound. beilstein-journals.orgresearchgate.netnih.gov

Design of Novel Multi-Component Reactions Featuring the Compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for building molecular complexity in a single step. nih.govnih.gov A search for MCRs that specifically incorporate this compound as a reactant did not return any relevant results. researchgate.netrsc.orgmdpi.com

Investigation of Solid-Phase Synthesis Applications for Library Generation

Solid-phase synthesis is a common technique for generating large libraries of related compounds for drug discovery and other applications. nih.govijpsr.comnih.gov There are no published reports on the use of this compound as a scaffold or building block in solid-phase synthesis to create chemical libraries. researchgate.netmdpi.com

Due to this absence of specific data, we cannot proceed with generating the requested article.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.